molecular formula C10H12ClN5O2 B1228305 Methyl-4-azidobenzoylaminoacetimidate CAS No. 75221-89-5

Methyl-4-azidobenzoylaminoacetimidate

Cat. No.: B1228305
CAS No.: 75221-89-5
M. Wt: 269.69 g/mol
InChI Key: HPJGGJKSFWMQDX-UHFFFAOYSA-N
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Description

Methyl-4-azidobenzoylaminoacetimidate is a synthetic organic compound featuring a benzoyl group substituted with an azide (-N₃) at the para position, an aminoacetimidate moiety, and a methyl ester.

Properties

CAS No.

75221-89-5

Molecular Formula

C10H12ClN5O2

Molecular Weight

269.69 g/mol

IUPAC Name

methyl 2-[(4-azidobenzoyl)amino]ethanimidate;hydrochloride

InChI

InChI=1S/C10H11N5O2.ClH/c1-17-9(11)6-13-10(16)7-2-4-8(5-3-7)14-15-12;/h2-5,11H,6H2,1H3,(H,13,16);1H

InChI Key

HPJGGJKSFWMQDX-UHFFFAOYSA-N

SMILES

COC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-].Cl

Canonical SMILES

COC(=N)CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-].Cl

Synonyms

MABAI
methyl-4-azidobenzoylaminoacetimidate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl-4-azidobenzoylaminoacetimidate to compounds with shared functional groups or applications, based on evidence provided:

Table 1: Structural and Functional Group Comparisons

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Applications/Reactivity Safety Considerations Reference
4-(Bromomethyl)benzaldehyde Bromomethyl (-CH₂Br), Aldehyde C₈H₇BrO 199.05 Alkylation agent, intermediate Toxicological data incomplete
Methyl 4-acetamido-2-hydroxybenzoate Acetamido (-NHCOCH₃), Methyl ester C₁₀H₁₁NO₄ 209.20 Pharmaceutical intermediate Limited safety data
(S)-Methyl 4-(1-aminoethyl)benzoate Aminoethyl (-CH₂NH₂), Methyl ester C₁₀H₁₃NO₂ 179.22 Chiral building block Experimental synthesis described
4-(Dimethylamino)benzohydrazide Dimethylamino (-N(CH₃)₂), Hydrazide C₉H₁₃N₃O 179.22 Crystal engineering, hydrogen bonding Structural analysis available

Key Observations

Reactivity and Applications Azide vs. Bromomethyl: The azide group in this compound likely enables click chemistry, contrasting with the bromomethyl group in 4-(Bromomethyl)benzaldehyde, which is used for nucleophilic substitutions . Aminoacetimidate vs. Acetamido: The aminoacetimidate moiety may offer enhanced stability compared to acetamido groups (e.g., in Methyl 4-acetamido-2-hydroxybenzoate), which are prone to hydrolysis under acidic/basic conditions .

Safety and Toxicity No toxicological data exists for this compound. However, azides are generally explosive under certain conditions, necessitating caution absent direct safety studies .

Structural and Crystallographic Insights Compounds like 4-(Dimethylamino)benzohydrazide exhibit hydrogen-bonded networks critical for crystal engineering . This compound’s azide and imidate groups may form distinct supramolecular interactions.

Table 2: Hypothetical Physicochemical Properties

Property This compound (Estimated) 4-(Bromomethyl)benzaldehyde Methyl 4-acetamido-2-hydroxybenzoate
Water Solubility Low (due to aromatic/azide groups) Insoluble Slightly soluble
Reactivity High (azide participation in cycloaddition) Moderate (alkylation) Low (hydrolysis-sensitive)
Thermal Stability Potentially unstable (azide decomposition) Stable Stable

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